3-Bromobenzoyl cyanide

Description

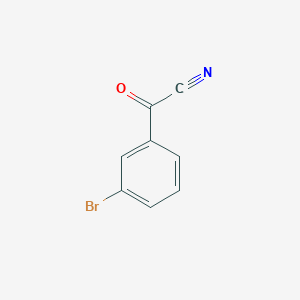

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKLXMMQMSIZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513685 | |

| Record name | 3-Bromobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24999-51-7 | |

| Record name | 3-Bromobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromobenzoyl Cyanide

Established Synthetic Routes to Substituted Benzoyl Cyanides

Oxidative Transformations of Benzylic Precursors

The oxidation of benzylic precursors represents a direct approach to forming the benzoyl cyanide scaffold. One such method involves the oxidation of benzyl (B1604629) cyanides. For instance, the synthesis of benzoyl cyanide and its derivatives can be achieved through the irradiation of a solution containing benzyl cyanide, CBr4, and H2O in EtOAc under an oxygen atmosphere, followed by treatment with concentrated H2SO4. rsc.org This method has been applied to produce 3-chlorobenzoyl cyanide and 4-bromobenzoyl cyanide with yields determined by 1H-NMR. rsc.org Another approach involves the oxidative amidation of benzyl cyanides using an I2–TBHP system to form benzamides, which could potentially be adapted for cyanide synthesis. researchgate.net

Direct functionalization of the benzylic C(sp³)–H bond is an area of active research. rsc.org These methods often employ oxidants to generate a reactive intermediate. For example, the oxidation of benzyl alcohol can produce a benzoyl radical, a key intermediate that can participate in subsequent reactions. rsc.org

Cyanation Strategies Employing Halogenated Benzoyl Systems

A common and traditional method for synthesizing benzoyl cyanides involves the reaction of a benzoyl halide with a metal cyanide. google.comgoogle.com For example, 3-bromobenzoyl cyanide can be synthesized from 3-bromobenzoyl chloride. This nucleophilic substitution reaction is a foundational method for creating the acyl cyanide linkage. The reaction of benzoyl chloride with an alkali cyanide in the presence of a carboxylic acid nitrile and a copper(I) salt at elevated temperatures has been shown to produce benzoyl cyanide in high purity and yield. google.com

The Rosenmund-von Braun reaction, which traditionally uses stoichiometric copper(I) cyanide, is a classic example of cyanation of aryl halides. wikipedia.org Modern variations of this reaction have been developed to be catalytic in copper, offering a more efficient and environmentally friendly alternative. organic-chemistry.org

Multi-Step Conversions from Aromatic Halides

Multi-step synthetic sequences starting from simple aromatic halides provide a versatile route to substituted benzoyl cyanides. A typical sequence might involve the conversion of an aromatic halide to an organometallic reagent, which is then carboxylated to form a benzoic acid. The benzoic acid can be converted to the corresponding acyl chloride, which is then cyanated.

An alternative multi-step approach begins with the chlorination of toluene (B28343) to produce benzyl chloride. nih.gov This is followed by a reaction with sodium cyanide to form benzyl cyanide. nih.govatamanchemicals.comwikipedia.org Subsequent bromination of the benzyl cyanide can then introduce the bromine atom onto the aromatic ring. nih.gov The final step would be the oxidation of the benzylic position to the acyl cyanide. The order of these steps is crucial for achieving the desired substitution pattern. youtube.com

Novel Catalytic Approaches for Carbon-Cyanide Bond Formation

Transition-Metal Catalysis in Aryl Cyanation

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis for their efficiency and functional group tolerance. rsc.org Palladium-catalyzed cyanation of aryl halides is a widely used method for the synthesis of aryl nitriles. rsc.orgrsc.org This methodology can be applied to the synthesis of precursors to this compound. The general catalytic cycle for palladium-catalyzed cyanation involves oxidative addition of the aryl halide to a Pd(0) complex, followed by ligand exchange with a cyanide source and subsequent reductive elimination to form the aryl nitrile. rsc.org The choice of cyanide source is critical, with options ranging from traditional alkali metal cyanides to less toxic alternatives like potassium hexacyanoferrate(II). wikipedia.orgresearchgate.netresearchgate.net

Nickel-catalyzed cyanations have also emerged as a valuable alternative, particularly for their ability to utilize less reactive aryl chlorides and to employ alternative cyanide sources like benzyl cyanide or acetonitrile. wikipedia.orggoogle.com Copper-catalyzed cyanations are also effective, especially for aryl iodides and bromides. researchgate.net

| Catalyst System | Aryl Halide | Cyanide Source | Key Features |

| Palladium/Ligand | Aryl Bromides, Chlorides | K4[Fe(CN)6] | Environmentally benign cyanide source, applicable in aqueous media. organic-chemistry.orgresearchgate.net |

| Nickel/dppf/Zn | Aryl Chlorides, Bromides, Iodides | Zn(CN)2 | Mild reaction conditions, wide functional group tolerance. organic-chemistry.org |

| Copper/Ligand | Aryl Bromides, Iodides | K4[Fe(CN)6] | Avoids precious palladium catalysts, domino halogen exchange-cyanation possible. organic-chemistry.orgresearchgate.net |

| Palladium/Ligand | Aryl Halides | Benzyl Cyanide | Operator-benign cyanide source. rsc.org |

Visible-Light Photoredox Catalysis for Acylation Reactions

Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for generating reactive intermediates. nih.gov This approach can be used to generate acyl radicals from various precursors, such as aldehydes and α-ketoacids, which can then participate in acylation reactions. nih.govresearchgate.net For example, benzoyl radicals can be generated from benzaldehydes and used to acylate heterocycles. nih.gov

While direct photoredox-catalyzed synthesis of this compound has not been extensively detailed, the underlying principles are applicable. A plausible strategy would involve the generation of a 3-bromobenzoyl radical via photoredox catalysis, followed by its trapping with a cyanide source. The functionalization of benzylic C(sp³)–H bonds using visible light photoredox catalysis to form nitriles has been demonstrated, showcasing the potential of this technology for C–CN bond formation. acs.org The use of organic photocatalysts like 4CzIPN has also been explored for various functionalizations involving acyl precursors. rsc.org

| Precursor | Photocatalyst | Key Transformation |

| Aldehydes | Transition Metal Photoredox Catalyst | Generation of acyl radicals for acylation. nih.gov |

| α-Ketoacids | Visible-Light Photoredox/Nickel Catalysis | Decarboxylative arylation to form ketones. nih.gov |

| Benzylic C-H Bonds | Visible-Light Photoredox Catalyst | Intermolecular C-N, C-C, and C-X bond formation. acs.org |

| α-Ketoacids | 4CzIPN | Generation of acyl radicals for various transformations. rsc.org |

Organocatalytic Methods for Cyanobenzoylation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of cyanobenzoylation, where an acyl cyanide is transferred to an aldehyde, organocatalysts provide a pathway to chiral cyanohydrin derivatives under mild conditions. kyoto-u.ac.jp While specific studies on this compound are not extensively detailed, the principles of organocatalytic cyanobenzoylation using benzoyl cyanide are directly applicable. researchgate.net

The reaction involves the addition of the cyanide moiety from this compound to an aldehyde, followed by acylation of the resulting cyanohydrin by the 3-bromobenzoyl group. Bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, are particularly effective. kyoto-u.ac.jpmdpi.com These catalysts operate through non-covalent interactions, such as hydrogen bonding, to simultaneously activate both the aldehyde and the cyanide source. kyoto-u.ac.jpbeilstein-journals.org This dual activation facilitates the reaction and can control the stereoselectivity of the addition. kyoto-u.ac.jp

For instance, a thiourea-based catalyst can activate the aldehyde by forming hydrogen bonds with its carbonyl oxygen, increasing its electrophilicity. mdpi.com At the same time, a basic moiety on the catalyst, such as a tertiary amine, can interact with the cyanide source, facilitating its delivery to the aldehyde. kyoto-u.ac.jpmdpi.com This organized transition state is crucial for achieving high enantioselectivity in the synthesis of chiral cyanohydrin benzoates. kyoto-u.ac.jp The use of molecular sieves (MS 4A) in a solvent like DMSO can also promote the smooth cyanobenzoylation of various aldehydes with benzoyl cyanide, a reaction principle that extends to its brominated analogue. researchgate.net

Table 1: Organocatalysts in Cyanobenzoylation and Related Reactions

| Catalyst Type | Activating Group(s) | Mechanism of Action | Potential Advantage for this compound |

|---|---|---|---|

| Thiourea-based Catalysts | Thiourea and Tertiary Amine | Dual hydrogen bonding activates the electrophile (aldehyde) and a basic site activates the nucleophile (cyanide). kyoto-u.ac.jpmdpi.com | High enantioselectivity for chiral cyanohydrin synthesis. |

| Cinchona Alkaloid Derivatives | Quinuclidine and Hydroxyl Group | The basic nitrogen activates the cyanide source while the hydroxyl group can stabilize the transition state via hydrogen bonding. core.ac.uk | Access to a wide range of chiral, non-racemic products. core.ac.uk |

| Proline Derivatives | Secondary Amine and Carboxylic Acid | Forms an enamine with the aldehyde (electrophile activation) or acts as a general base. mdpi.com | Enantioselective addition reactions with good stereocontrol. mdpi.com |

Stereoselective and Regioselective Synthesis Considerations

Controlling selectivity is a paramount challenge in the synthesis and subsequent reactions of multifunctional molecules like this compound. The presence of three distinct reactive sites—the benzene (B151609) ring, the carbonyl group, and the nitrile group—necessitates precise control to achieve the desired chemical architecture.

Stereoselectivity: Stereoselective synthesis involving this compound is primarily concerned with reactions at the carbonyl group, particularly in the formation of chiral centers. Asymmetric cyanobenzoylation of aldehydes, as discussed in the organocatalysis section, is a key example. The goal is to produce one enantiomer of the resulting cyanohydrin benzoate (B1203000) in excess. kyoto-u.ac.jp The choice of a chiral catalyst or auxiliary is fundamental to inducing facial selectivity in the nucleophilic attack of the cyanide ion on the prochiral aldehyde. core.ac.ukresearchgate.net The design of conformationally restricted molecules can also lead to enhanced proteolytic stability and improved selectivity in biological systems. d-nb.info

Regioselectivity: Regioselectivity becomes critical when performing reactions on the aromatic ring or when choosing between the carbonyl and nitrile functionalities.

Aromatic Substitution: Electrophilic aromatic substitution on the this compound ring will be directed by the existing substituents. The bromo group is an ortho-, para-director, while the benzoyl cyanide group is a meta-director. Their combined influence will dictate the position of any new substituent, a crucial consideration for synthesizing more complex derivatives.

Functional Group Reactivity: The carbonyl and nitrile groups exhibit different reactivities. Nucleophilic attack can be directed towards the electrophilic carbon of the carbonyl group or the carbon of the nitrile group. Reaction conditions can be tuned to favor one over the other. For example, strong reducing agents like lithium aluminum hydride would likely reduce both functionalities, whereas milder reagents might allow for selective reduction of the carbonyl group. In gold-catalyzed reactions of related compounds, the reaction pathway can be selectively directed to achieve specific cyclization patterns (e.g., 7-endo-dig). nih.gov The regioselective synthesis of related heterocyclic structures like pyrazoles has been achieved through controlled cycloaddition reactions, a principle that could be applied to derivatives of this compound. nih.govrsc.org

Table 2: Factors Influencing Selectivity in Reactions of this compound

| Selectivity Type | Key Influencing Factors | Desired Outcome | Example Strategy |

|---|---|---|---|

| Stereoselectivity | Chiral catalysts, auxiliaries, temperature, solvent. | Formation of a single enantiomer or diastereomer. | Asymmetric cyanobenzoylation using a chiral thiourea catalyst. kyoto-u.ac.jpmdpi.com |

| Regioselectivity (Aromatic Ring) | Directing effects of -Br and -COCN groups, nature of the electrophile. | Substitution at a specific position on the benzene ring. | Controlled bromination or nitration based on activating/deactivating properties. |

| Regioselecitvity (Functional Group) | Nature of the reagent (hard/soft nucleophile/electrophile), reaction conditions (temperature, catalyst). | Selective reaction at either the carbonyl or nitrile group. | Use of chemoselective reagents that preferentially react with aldehydes over nitriles. |

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. researchgate.net This involves optimizing reaction conditions and material choices to enhance safety, reduce waste, and improve energy efficiency. beilstein-journals.org

Key green chemistry strategies applicable to the synthesis of this compound and its precursors include:

Alternative Energy Sources: Microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. newcastle.edu.au

Greener Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or bio-solvents, is a core principle. researchgate.net For instance, in the synthesis of related compounds, traditional brominating agents like elemental bromine can be substituted with H₂O₂/HBr systems to minimize hazardous waste. Similarly, using aqueous ammonia (B1221849) as a nitrogen source in copper-catalyzed reactions provides a cheaper and safer alternative to other reagents. researchgate.net The use of hydrogen peroxide as a green oxidant under mild, metal-free conditions has also been demonstrated for related transformations. rsc.org

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Catalyst-free conditions, where possible, simplify purification and reduce waste streams. researchgate.net For example, a two-step synthesis of N,N-difunctionalized ureas from benzyl bromides (related to precursors of this compound) has been developed using cyanamide (B42294) and hydrogen peroxide, showcasing an efficient and environmentally friendly approach. rsc.org

Catalysis: The use of catalysts, especially recyclable ones like organocatalysts or polymer-supported reagents, is preferred over stoichiometric reagents. beilstein-journals.org This minimizes waste and allows for more efficient chemical transformations.

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthesis Step | Traditional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Bromination | Use of elemental bromine (Br₂) in chlorinated solvents (e.g., CCl₄). | H₂O₂/HBr system or N-bromosuccinimide (NBS). | Reduced toxicity, less hazardous waste, safer reagents. |

| Cyanation | Use of alkali metal cyanides (e.g., NaCN, KCN) in polar aprotic solvents (e.g., DMF). nih.govt3db.ca | Phase-transfer catalysis to improve efficiency; exploring enzymatic or bio-based cyanide sources. | Enhanced reaction rates, potentially milder conditions, reduced solvent use. |

| Energy Input | Conventional heating under reflux for extended periods. | Microwave-assisted synthesis or flow chemistry. newcastle.edu.au | Drastically reduced reaction times, lower energy consumption, improved process control. newcastle.edu.au |

| Solvent Choice | Use of volatile organic compounds (VOCs) like DMF or chlorinated solvents. | Water, ionic liquids, or bio-derived solvents. researchgate.netnewcastle.edu.au | Reduced environmental pollution and health hazards. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Bromobenzoyl Cyanide

Reactivity of the Cyanide Functional Group

The acyl cyanide group, characterized by a carbonyl group directly attached to a cyanide, is a highly electrophilic and reactive functional group. Its chemistry is dominated by reactions at the carbonyl carbon and transformations of the nitrile.

Nucleophilic Addition Reactions

The carbonyl carbon of 3-bromobenzoyl cyanide is susceptible to attack by a wide variety of nucleophiles. guidechem.com These reactions are often facilitated by the strong electron-withdrawing effect of the adjacent cyano group, which enhances the electrophilicity of the carbonyl. oup.com

Research into benzoyl cyanide and its derivatives has shown reactions with several types of nucleophiles. For instance, trivalent phosphorus compounds react readily with benzoyl cyanides. deepdyve.comoup.com The reaction with triethyl phosphite (B83602) leads to a 2:1 adduct, which can subsequently decompose upon heating to form dicyanostilbene oxide and triethyl phosphate. oup.com A proposed mechanism involves an initial nucleophilic attack of the phosphite on the benzoyl cyanide to form an intermediate that is stabilized by the cyano group. oup.com

Benzoyl cyanide is also employed as a reagent for the selective acylation of amino compounds. chemicalbook.com Furthermore, photochemical reactions with electron-rich alkenes can lead to the formation of oxetanes through a [2+2] cycloaddition pathway. rsc.org The direct reaction of aroyl cyanides with organometallic species like azazirconacyclopentadienes has also been reported, resulting in the formation of novel metallacycles. acs.org

Table 1: Examples of Nucleophilic Addition Reactions on Benzoyl Cyanide Analogues Data based on reactions with benzoyl cyanide as a representative aroyl cyanide.

| Nucleophile | Reagent(s) | Product Type | Reference |

| Triethyl phosphite | Benzene (B151609), 50°C | 2:1 Adduct | oup.com |

| Tri-n-butylphosphine | Anhydrous ether | cis-Dicyanostilbene derivative | oup.comdeepdyve.com |

| Amino Compounds | Various | N-acylated amines | chemicalbook.com |

| Electron-rich Alkenes | UV irradiation | Oxetanes | rsc.org |

Hydrolytic Transformations and Controlled Conditions

Aroyl cyanides are known to be reactive towards hydroxylic compounds, including water. acs.org The hydrolysis of benzoyl cyanide can yield different products depending on the reaction conditions, particularly the pH. The reaction can proceed to form either the corresponding carboxylic acid (benzoic acid) or the α-keto acid (benzoylformic acid). rsc.org

In neutral or slightly acidic aqueous solutions, the hydrolysis is typically very rapid. rsc.org Interestingly, the reaction is inhibited by increasing acid concentrations up to approximately 8M perchloric acid. Beyond this concentration, a positive catalytic effect from the acid is observed. rsc.org For benzoyl cyanide specifically, hydrolysis to benzoic acid is essentially quantitative in 1M perchloric acid. However, in highly concentrated 12M acid, the yield of benzoic acid decreases, suggesting that the formation of the α-keto acid (benzoylformic acid) becomes a more significant pathway, a phenomenon more pronounced in aromatic acyl cyanides compared to their aliphatic counterparts. rsc.org Enzymatic hydrolysis is also possible; for example, the bacterium Rhodococcus sp. can convert benzoyl cyanide into benzoylformic acid. chemicalbook.comsigmaaldrich.comamerigoscientific.com

Reductive Pathways to Amine Derivatives

The cyano group of this compound can be reduced to form a primary amine. The electrochemical reduction of benzoyl cyanide has been studied and proceeds through the formation of an anion radical, which then undergoes dimerization. nih.gov

More conventional synthetic methods for nitrile reduction are also applicable. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether, followed by an acidic workup, effectively reduces the carbon-nitrogen triple bond to yield the corresponding primary amine. Catalytic hydrogenation, employing hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel), is another standard method for this transformation. Research has also demonstrated the asymmetric reduction of benzoyl cyanide to the corresponding amine with borane, achieving high yields. researchgate.net

Reactivity of the meta-Bromine Substituent

The bromine atom at the meta-position of the benzene ring behaves as a typical aryl halide, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Aryl Functionalization

The bromine substituent serves as a handle for introducing new aryl or alkyl groups through various transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an aryl halide with a boronic acid or ester, is a robust method for forming biaryl linkages. Studies on analogous compounds like 3-bromobenzoyl chloride have shown successful Suzuki coupling with phenylboronic acid. mdpi.comresearchgate.net In these cases, the reactivity of the acyl chloride is greater than that of the aryl bromide, allowing for selective ketone formation while preserving the bromine for subsequent transformations if desired. mdpi.com Other related substrates, such as 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, have also been successfully subjected to Suzuki coupling with a variety of arylboronic acids, demonstrating the general utility of this reaction for bromobenzoyl systems. acs.org

Table 2: Suzuki Coupling of a 3-Bromobenzoyl Chloride Analogue Data based on a representative reaction showing selectivity.

| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 3-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | 3-Bromobenzophenone | - | mdpi.comresearchgate.net |

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to produce an alkynyl-substituted aromatic compound. The acyl Sonogashira reaction, which couples an acyl chloride with an alkyne, is also well-documented, and the reaction conditions tolerate electron-withdrawing groups like bromine on the aromatic ring. mdpi.com The reactivity of the C-Br bond in bromobenzoyl derivatives has been confirmed in studies where 4-bromobenzoyl chloride was used to functionalize surfaces as a precursor for Sonogashira coupling. researchgate.net This indicates that the 3-bromo substituent on this compound is a viable site for Sonogashira reactions.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. This reaction is a powerful tool in synthesis and has been applied to substrates containing bromo-benzoyl functionalities. nih.govclockss.org While aryl bromides are effective substrates, reaction conditions must sometimes be optimized to avoid side reactions like dehalogenation. beilstein-journals.org Intramolecular Heck reactions involving a bromo-benzoyl tether have been used to construct complex cyclic systems, highlighting the utility of this transformation. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a strong nucleophile. The viability of the most common addition-elimination SNAr mechanism is highly dependent on the electronic properties of the ring. The reaction is significantly accelerated when strong electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. pressbooks.publibretexts.org

In this compound, the benzoyl cyanide functional group is electron-withdrawing. However, it is located at the meta position relative to the bromine atom. A meta-substituent does not provide resonance stabilization for the carbanionic intermediate formed upon nucleophilic attack at the bromine-bearing carbon. masterorganicchemistry.comlibretexts.org Consequently, this compound is expected to be significantly less reactive towards the addition-elimination SNAr mechanism compared to its ortho- and para-isomers. While substitution may be possible under extremely harsh conditions (high temperature and pressure) or via an alternative pathway such as the benzyne (B1209423) elimination-addition mechanism with a very strong base, it is not an anticipated reaction under standard SNAr conditions. pressbooks.pubmasterorganicchemistry.com

Interplay of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the electronic properties of its constituent functional groups: the benzoyl group and the cyanide group. The presence of the electron-withdrawing bromine atom at the meta position of the benzene ring further influences the molecule's electronic distribution.

The primary electrophilic centers in this compound are the carbonyl carbon and the cyanide carbon. The carbonyl carbon is rendered significantly electrophilic due to the polarization of the carbon-oxygen double bond, a characteristic feature of acyl compounds. This electrophilicity is the basis for a wide range of nucleophilic acyl substitution reactions. Similarly, the cyanide carbon is also an electrophilic site, susceptible to attack by nucleophiles.

While the molecule is predominantly electrophilic, the oxygen atom of the carbonyl group and the nitrogen atom of the cyanide group possess lone pairs of electrons, conferring nucleophilic character to these sites. These sites can be protonated or can coordinate to Lewis acids, which can, in turn, enhance the electrophilicity of the adjacent carbon atoms. The bromine atom, with its lone pairs, can also exhibit nucleophilic properties under specific reaction conditions, although it is more commonly involved in reactions as a leaving group or through the formation of organometallic reagents.

The interplay between these electrophilic and nucleophilic sites dictates the regioselectivity of reactions involving this compound. The relative reactivity of the carbonyl and cyanide groups towards a particular reagent is a subject of mechanistic investigation and is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for this compound involves a combination of experimental and computational studies aimed at understanding the pathways through which it transforms into various products.

While ionic pathways are more common for acyl cyanides, the potential for radical reactions and single electron transfer (SET) processes exists, particularly under photochemical or electrochemical conditions, or in the presence of radical initiators. For instance, the C-Br bond in this compound could undergo homolytic cleavage to generate a benzoyl cyanide radical and a bromine radical. Furthermore, the aromatic ring or the carbonyl group could accept an electron in a SET process to form a radical anion. Such radical species can then participate in a variety of subsequent reactions, including cyclizations, additions to unsaturated systems, and atom transfer reactions. Detailed studies on the radical pathways of this compound are not extensively documented in the literature, representing an area for future research.

The polar reaction mechanisms of this compound are more established. A key example is the hydrolysis of the related 3-bromo-4-fluoro-benzoyl cyanide, which proceeds via a polar mechanism. In a process described for the synthesis of 3-bromo-4-fluoro-phenylglyoxylic acid, 3-bromo-4-fluoro-benzoyl cyanide is reacted with concentrated hydrochloric acid. google.com This reaction likely proceeds through the initial protonation of the cyanide nitrogen, followed by the nucleophilic attack of a water molecule on the cyanide carbon. This leads to the formation of an imidic acid intermediate, which is then further hydrolyzed to an α-keto amide. Subsequent hydrolysis of the amide furnishes the final α-keto carboxylic acid product.

The reaction can be summarized as follows: R-CO-CN + 2H₂O + HCl → R-CO-COOH + NH₄Cl (where R = 3-bromo-4-fluorophenyl)

A crucial intermediate in many polar reactions of this compound is the tetrahedral intermediate, formed upon nucleophilic attack at the carbonyl carbon. The stability and fate of this intermediate are key to determining the reaction outcome. For example, in a nucleophilic acyl substitution reaction, the tetrahedral intermediate would collapse by expelling the cyanide ion as a leaving group.

The following table summarizes a specific polar reaction of a related compound:

| Reactant | Reagent | Product | Reference |

| 3-bromo-4-fluoro-benzoyl cyanide | Concentrated Hydrochloric Acid | 3-bromo-4-fluoro-phenylglyoxylic acid | google.com |

The following table outlines the key parameters that would be investigated in a kinetic study of the hydrolysis of this compound:

| Parameter | Description |

| Rate Law | An equation that relates the reaction rate to the concentrations of reactants and catalysts. |

| Rate Constant (k) | A proportionality constant in the rate law that reflects the intrinsic reactivity of the system. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that relates to the frequency of collisions in the correct orientation. |

Further research is required to experimentally determine these parameters and to fully elucidate the rate-determining steps in the various reactions of this compound.

Spectroscopic Characterization and Computational Studies of 3 Bromobenzoyl Cyanide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the elucidation of the molecular architecture of 3-Bromobenzoyl cyanide, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling patterns are characteristic of a 1,3-disubstituted aromatic system.

A published analysis reports the following peaks: a singlet at 8.25 ppm, a doublet at 8.03 ppm (J = 8.0 Hz), another doublet at 7.84 ppm (J = 7.7 Hz), and a triplet at 7.52 ppm (J = 8.0 Hz). rsc.org The singlet at 8.25 ppm can be assigned to the proton at position 2 (H-2), which is situated between the bromo and the benzoyl cyanide groups and thus experiences significant deshielding. The doublet at 8.03 ppm corresponds to the proton at position 6 (H-6). The doublet at 7.84 ppm is assigned to the proton at position 4 (H-4), and the triplet at 7.52 ppm corresponds to the proton at position 5 (H-5), which is coupled to both H-4 and H-6.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.25 | s (singlet) | - |

| H-6 | 8.03 | d (doublet) | 8.0 |

| H-4 | 7.84 | d (doublet) | 7.7 |

| H-5 | 7.52 | t (triplet) | 8.0 |

Solvent: CDCl₃

¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis

Six of these signals will appear in the aromatic region (approximately 120-140 ppm), and two will be quaternary carbons. The carbon atom of the carbonyl group (C=O) is expected to be the most deshielded, appearing significantly downfield (typically >160 ppm). The carbon of the cyanide group (-CN) would likely appear in the range of 110-120 ppm. The carbon atom bonded to the bromine (C-3) would be influenced by the halogen's electronegativity and anisotropy, with an expected shift around 123 ppm. The remaining aromatic carbons can be assigned based on substitution effects and comparison with related compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C=O | >160 | Quaternary |

| C-1 | ~135 | Quaternary |

| C-5 | ~137 | CH |

| C-6 | ~134 | CH |

| C-2 | ~132 | CH |

| C-4 | ~130 | CH |

| C-3 | ~123 | Quaternary (C-Br) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, a COSY spectrum would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon signal (C-2, C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons. For instance, the proton at H-2 would show HMBC correlations to the carbonyl carbon (C=O), C-6, C-3, and C-1. The proton at H-6 would show correlations to C-4 and the carbonyl carbon, further confirming the structure.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula. The calculated monoisotopic mass of this compound (C₈H₄⁷⁹BrNO) is 208.9476 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thus confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce daughter ions. Analyzing these fragments provides definitive structural information. While specific experimental MS/MS data is not widely published, a plausible fragmentation pathway can be proposed:

Initial Fragmentation: The molecular ion [C₈H₄BrNO]⁺• could undergo fragmentation through several pathways. A likely initial loss would be that of the carbonyl group (CO), leading to the formation of a bromophenylnitrile radical cation [C₇H₄BrN]⁺•.

Further Fragmentation: Another probable fragmentation is the cleavage of the C-C bond between the carbonyl and the phenyl ring, resulting in the formation of the 3-bromobenzoyl cation [C₇H₄BrO]⁺. This fragment could then lose a CO molecule to give the bromophenyl cation [C₆H₄Br]⁺. Alternatively, the loss of a bromine radical from the molecular ion or subsequent fragments is also a possible pathway.

The analysis of these specific fragmentation patterns in an MS/MS experiment would serve as a definitive confirmation of the connectivity of the atoms within the this compound molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a detailed experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the vibrational modes of its constituent functional groups. The key vibrations for this compound include the stretching of the carbonyl group (C=O), the cyanide group (C≡N), the carbon-bromine bond (C-Br), and the aromatic carbon-carbon bonds (C=C).

The nitrile (C≡N) stretching vibration is particularly distinct, typically appearing in a region of the spectrum that is free from other common absorptions. The position of the carbonyl (C=O) stretch is influenced by conjugation with the aromatic ring and the electron-withdrawing nature of the adjacent cyanide group.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitrile (C≡N) | Stretching | 2240 - 2220 |

| Carbonyl (C=O) | Stretching | 1700 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Carbon-Bromine (C-Br) | Stretching | 680 - 515 |

Note: The values are based on standard infrared spectroscopy correlation tables for the respective functional groups.

Integration of Spectroscopic Data with Quantum Chemical Calculations

To gain deeper insight beyond empirical spectral interpretation, quantum chemical calculations are employed. These computational methods can predict spectroscopic data, analyze conformational possibilities, and describe electronic properties, offering a molecular-level understanding that complements experimental results.

Density Functional Theory (DFT) has become a standard computational tool for studying the structural and electronic properties of organic molecules. nih.govresearchgate.net For a molecule like this compound, DFT calculations are invaluable for optimizing the molecular geometry, predicting vibrational frequencies, and analyzing different conformational isomers.

The process typically involves using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G or 6-311++G(d,p) to solve the electronic structure of the molecule. researchgate.netnih.gov The calculations can determine the most stable conformation by comparing the energies of different rotational isomers (conformers), such as those arising from the rotation around the single bond connecting the carbonyl group to the phenyl ring.

Furthermore, DFT calculations can generate a theoretical vibrational spectrum. The calculated vibrational wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. nih.gov To correct for this, the computed frequencies are often multiplied by a scaling factor (e.g., 0.961) to achieve better agreement with experimental data. nih.gov The analysis of the potential energy distribution (PED) for each vibrational mode allows for a precise assignment of the IR and Raman bands. researchgate.net

Beyond vibrational analysis, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, and the energy gap between them provides insight into the molecule's chemical reactivity and electronic transition properties. nih.govrsc.org

Table 2: Typical DFT Methods for Analysis of Related Aromatic Compounds

| Computational Method | Basis Set | Purpose of Calculation |

| DFT / B3LYP | 6-31G(d,p) / 6-311G(d,p) | Geometry Optimization, Vibrational Frequency Calculation, NBO Analysis. researchgate.netnih.gov |

| TD-DFT | 6-31G(d,p) | Prediction of UV-Vis Electronic Absorption Spectra. researchgate.net |

| DFT / B3LYP | 6-31+G(d) | HOMO-LUMO Energy Gap Calculation, Molecular Orbital Analysis. rsc.org |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique could potentially provide insights into the conformational dynamics of this compound in different environments, such as in solution, by simulating its temporal evolution. However, based on the surveyed scientific literature, there is a scarcity of research applying MD simulations specifically to the this compound molecule.

Applications of 3 Bromobenzoyl Cyanide in Complex Chemical Synthesis

Utilization as a Key Building Block for Diverse Organic Scaffolds

The bifunctional nature of 3-Bromobenzoyl cyanide allows it to serve as a cornerstone in the assembly of various molecular frameworks. The interplay between the electrophilic carbonyl carbon, the versatile cyanide group, and the reactive bromine atom enables chemists to construct complex structures through a variety of synthetic strategies.

The aroyl cyanide group is a prime synthon for building five- and six-membered heterocyclic rings, which are prevalent in medicinal chemistry and material science.

Pyrazoles: Based on established reactivity, the α-ketonitrile structure of this compound is a suitable precursor for pyrazole (B372694) synthesis. The reaction with hydrazine (B178648) derivatives is a well-known method for constructing the pyrazole ring. In a typical reaction, the hydrazine would first condense with the ketone, followed by an intramolecular cyclization involving the nitrile group to yield a highly substituted aminopyrazole. This would result in products like 5-amino-3-(3-bromophenyl)pyrazole, a scaffold with potential for further functionalization. The reaction of β-ketonitriles with hydrazines is a documented route to 5-aminopyrazole derivatives beilstein-journals.orgnih.gov. A new synthetic pathway to 5-amino-1-aryl-4-benzoyl pyrazole derivatives involves the reaction of β-ketonitriles with hydrazines nih.gov.

Pyridines: The construction of substituted pyridine (B92270) rings, particularly 2-pyridones, can be achieved through multicomponent reactions. While not specifically documented for this compound, its structure lends itself to established protocols like the Bohlmann-Rahtz pyridine synthesis or other multicomponent strategies. For instance, a reaction involving this compound, an enamine or an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonia (B1221849) source could plausibly yield highly functionalized 3-cyano-2-pyridone derivatives bearing the 3-bromophenyl substituent. The synthesis of 4-alkyl(aryl)-6-aryl-3-cyano-2(1H)-pyridinones via one-pot multicomponent reactions is a known strategy for creating similar structures nih.gov. These reactions highlight the utility of combining ketone and nitrile functionalities to build complex heterocyclic systems nih.govresearchgate.netjmaterenvironsci.com.

The structural motifs derived from this compound are of significant interest in drug discovery. The ability to generate diverse heterocyclic and polyfunctional compounds makes it a valuable starting point for creating libraries of potential therapeutic agents.

A key application highlighting its role in this area is its explicit mention in patent literature as a building block for creating inhibitors of ubiquitin-specific peptidase 9x (USP9X), an enzyme implicated in various disease pathways google.com. This underscores the compound's value as a scaffold for developing new, pharmaceutically active molecules. The synthesis of nonsteroidal cardiotonic agents based on 3-cyano-2(1H)-pyridinone structures further illustrates the biomedical relevance of the scaffolds accessible from aroyl cyanide-type precursors nih.gov.

The dual reactivity of this compound makes it a candidate for the synthesis of novel polymers and functional materials. The bromine atom can serve as a handle for polymerization or modification via cross-coupling reactions, while the polar aroyl cyanide group can impart specific properties to a material.

For example, bromo-benzoyl moieties are used to create monomers for specialized polymers. The synthesis of novel benzofuran-based acrylamide (B121943) monomers demonstrates the utility of such structures in materials science researchgate.net. Furthermore, the ability of the bromine atom to participate in reactions like Suzuki or Sonogashira coupling allows for the incorporation of this unit into larger conjugated systems suitable for applications in electronics or as ligands for metal-organic frameworks (MOFs) researchgate.netontosight.ai.

Strategic Functional Group Interconversions

Beyond its use as a core building block, this compound is a substrate for various functional group interconversions, allowing for the strategic modification of its structure to access a wider range of derivatives.

The nitrile group in this compound is a versatile functional handle that can be readily converted into other important groups.

Carboxylic Acids and Amides: Following well-established principles of organic chemistry, the nitrile can be hydrolyzed. Under strong acidic conditions, it would typically yield the corresponding α-keto carboxylic acid, 3-bromophenylglyoxylic acid. Controlled hydrolysis, often under basic conditions or with specific catalysts, can stop at the amide stage, yielding 3-bromobenzoylformamide.

Amines: A notable transformation is the reduction of the aroyl cyanide to an aminomethyl ketone. The Stephen reduction, using stannous chloride and hydrogen chloride, has been shown to effectively reduce various aroyl cyanides to their corresponding aroylmethylamine hydrochlorides in good yields. This provides a direct route to valuable amino ketone intermediates.

| Aroyl Group (Ar-) | Product (Ar-CO-CH₂NH₃⁺Cl⁻) | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | 2-Aminoacetophenone hydrochloride | 67 | scispace.com |

| 2-Methylphenyl | 2-Amino-1-(o-tolyl)ethan-1-one hydrochloride | 78 | scispace.com |

| 3-Methylphenyl | 2-Amino-1-(m-tolyl)ethan-1-one hydrochloride | 50 | scispace.com |

| 4-Methylphenyl | 2-Amino-1-(p-tolyl)ethan-1-one hydrochloride | 62 | scispace.com |

| 4-Methoxyphenyl | 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride | 60 | scispace.com |

| 3,4,5-Trimethoxyphenyl | 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one hydrochloride | 56 | scispace.com |

The bromine atom on the phenyl ring provides a powerful site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the aryl scaffold, creating more complex and extended molecular architectures while preserving the valuable aroyl cyanide functionality. The chemoselectivity of these reactions, often leaving the keto-cyanide group untouched, is a key advantage.

C-C Bond Formation: Reactions like the Suzuki, Heck, and Sonogashira couplings are readily applicable. The Suzuki coupling can introduce new aryl or vinyl groups, creating bi-aryl or styrenyl structures nih.gov. The Sonogashira coupling introduces an alkyne moiety, a versatile group for further transformations, including click chemistry or the formation of other heterocycles researchgate.net. The Heck reaction allows for the vinylation of the aryl ring google.com. Studies on p-bromo benzoyl chloride show that acyl Sonogashira coupling can proceed without reaction at the bromide position, demonstrating the potential for selective, stepwise functionalization researchgate.net.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine derivative. This opens up access to a vast range of aniline-based compounds with applications in pharmaceuticals and materials.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) / C(sp²)-C(sp²) | Biphenyl or Styrene derivative |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Aryl-alkyne derivative |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Styrene derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | Arylamine derivative |

Contributions to Total Synthesis of Natural Products and Analogues

A comprehensive review of available scientific literature and chemical databases indicates that detailed, peer-reviewed examples of the application of this compound in the total synthesis of natural products are not prominently documented. While the compound is recognized as a versatile reagent in organic synthesis due to its dual reactivity—possessing both an electrophilic carbonyl group and a cyanide moiety, alongside a bromine-substituted aromatic ring amenable to cross-coupling reactions—its specific use as a key building block in the intricate, multi-step total synthesis of complex natural products is not extensively reported.

The synthesis of natural product analogues, which are structurally related to naturally occurring compounds, also appears to lack significant examples directly employing this compound as a starting material or crucial intermediate. Research in this area often focuses on more readily available or strategically advantageous precursors.

It is important to note that the absence of such examples in prominent scientific literature does not entirely preclude the possibility of its use in unpublished or proprietary synthetic routes. However, based on accessible research, the scientific community has not extensively utilized this compound for the total synthesis of natural products or their complex analogues.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested in the instructions, due to a lack of available information in the public domain.

Synthesis and Reactivity of Derivatives and Analogues of 3 Bromobenzoyl Cyanide

Positional Isomers and Their Distinct Reactivities

The position of the bromine atom on the benzene (B151609) ring of bromobenzoyl cyanide significantly influences the compound's electronic properties and, consequently, its reactivity. The isomers—2-Bromobenzoyl cyanide, 3-Bromobenzoyl cyanide, and 4-Bromobenzoyl cyanide—exhibit distinct chemical behaviors primarily due to the interplay of inductive and resonance effects of the halogen substituent.

The primary site of reactivity in benzoyl cyanides is the highly electrophilic carbonyl carbon. This electrophilicity is enhanced by the strong electron-withdrawing nature of both the adjacent cyanide group and the aromatic ring. Nucleophilic attack on this carbon proceeds through a two-step addition-elimination mechanism, where a tetrahedral intermediate is formed, which then collapses to expel the stable cyanide ion as a leaving group.

The position of the bromine atom modulates the electrophilicity of this carbonyl carbon:

4-Bromobenzoyl cyanide (para-isomer): The bromine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect, which deactivates the ring and withdraws electron density, dominates, making the carbonyl carbon more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzoyl cyanide.

This compound (meta-isomer): In the meta position, the bromine atom's electron-withdrawing inductive effect is still potent. However, the resonance effect does not extend to the meta position. As a result, the deactivating inductive effect strongly increases the electrophilicity of the carbonyl carbon, making this isomer highly reactive.

2-Bromobenzoyl cyanide (ortho-isomer): The ortho isomer experiences both a strong inductive effect and a proximal steric hindrance effect. While the inductive effect increases the carbonyl carbon's electrophilicity, the steric bulk of the adjacent bromine atom can hinder the approach of nucleophiles, potentially slowing the rate of reaction compared to what electronics alone would predict.

While direct comparative kinetic studies are not extensively documented, the expected reactivity towards nucleophilic acyl substitution based on these electronic principles would generally be: 3-bromo ≈ 4-bromo > 2-bromo > benzoyl cyanide.

A similar trend in physical properties is observed in the analogous bromobenzyl cyanide series, where the position of the bromine atom affects properties like melting point. noaa.govnih.govguidechem.com

Table 1: Comparison of Bromobenzoyl Cyanide Isomers

| Feature | 2-Bromobenzoyl Cyanide | This compound | 4-Bromobenzoyl Cyanide |

|---|---|---|---|

| Primary Electronic Effect | Strong inductive (-I), Weak resonance (+R), Steric hindrance | Strong inductive (-I) only | Strong inductive (-I), Weak resonance (+R) |

| Effect on Carbonyl Carbon | Increased electrophilicity, sterically hindered | Significantly increased electrophilicity | Increased electrophilicity |

| Predicted Reactivity | Highly reactive but potentially slowed by sterics | Highly reactive | Highly reactive |

Derivatives with Modified Aromatic Ring Substitution Patterns

The reactivity of the this compound framework can be further tuned by introducing additional substituents onto the aromatic ring. The nature of these groups—whether electron-donating (EDG) or electron-withdrawing (EWG)—alters the electrophilicity of the acyl carbon, thereby influencing the rate and outcome of nucleophilic acyl substitution reactions. libretexts.orgyoutube.com

Electron-Withdrawing Groups (EWGs): The addition of a second EWG (e.g., a nitro group, -NO₂) to the ring, alongside the existing bromine, would substantially increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity would make the derivative significantly more reactive towards nucleophiles. For instance, a derivative like 3-bromo-5-nitrobenzoyl cyanide would be expected to undergo nucleophilic acyl substitution much more rapidly than this compound itself.

Electron-Donating Groups (EDGs): Conversely, the introduction of an EDG (e.g., a methoxy (B1213986) group, -OCH₃) would counteract the electron-withdrawing effects of the bromine and cyanide groups. By donating electron density into the aromatic ring through resonance, an EDG would reduce the electrophilicity of the carbonyl carbon, making the derivative less reactive towards nucleophiles compared to this compound. The reactivity of substituted benzaldehydes in the presence of catalysts has been shown to be dependent on such electronic influences. researchgate.net

These principles allow for the rational design of this compound derivatives with tailored reactivity for specific synthetic applications.

Heterocyclic Analogues of Benzoyl Cyanides

Replacing the phenyl ring of this compound with a heterocyclic system creates heteroaroyl cyanides, a class of compounds with unique electronic properties and reactivity. Common heterocyclic cores used in this context include thiophene, pyridine (B92270), and furan.

The synthesis of these analogues typically follows established routes for aroyl cyanides. A common method involves the conversion of a heterocyclic carboxylic acid into its corresponding acyl chloride, for example, using thionyl chloride to produce 2-thiophenecarbonyl chloride, which can then be reacted with a cyanide salt. chemicalbook.comsigmaaldrich.comnih.gov Alternatively, direct cyanation of heteroaromatic compounds can be achieved, providing another route to these precursors. datapdf.comresearchgate.net

The reactivity of heteroaroyl cyanides is governed by the electronic nature of the heterocyclic ring:

Electron-Rich Heterocycles (e.g., Thiophene, Furan): These rings are more electron-donating than a benzene ring. Consequently, an analogue like thiophene-2-carbonyl cyanide would have a less electrophilic carbonyl carbon compared to benzoyl cyanide, leading to reduced reactivity in nucleophilic acyl substitution reactions.

Electron-Deficient Heterocycles (e.g., Pyridine): The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient. An analogue such as pyridine-3-carbonyl cyanide would therefore possess a more electrophilic carbonyl carbon than benzoyl cyanide, resulting in enhanced reactivity towards nucleophiles.

These heterocyclic analogues are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, where the heteroaromatic moiety is a key structural feature.

Comparative Studies of Benzoyl Cyanide and Benzyl (B1604629) Cyanide Architectures

Benzoyl cyanide and benzyl cyanide are structurally related, differing by the presence of a carbonyl group (C=O) versus a methylene (B1212753) group (CH₂), respectively. This single difference fundamentally alters their chemical reactivity, directing them toward distinct reaction pathways.

Benzoyl Cyanide: The chemistry of benzoyl cyanide is dominated by the electrophilic carbonyl carbon. It is an effective acylating agent, readily undergoing nucleophilic acyl substitution . libretexts.orgyoutube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the expulsion of the cyanide ion as a leaving group. libretexts.org This makes benzoyl cyanides excellent reagents for benzoylation of alcohols, amines, and other nucleophiles. nih.govresearchgate.net

Benzyl Cyanide: In contrast, the reactivity of benzyl cyanide (also known as phenylacetonitrile) centers on the active methylene unit (the CH₂ group). wikipedia.orgatamanchemicals.com The protons on this carbon are acidic due to their position adjacent to both the phenyl ring and the nitrile group, which can stabilize the resulting carbanion (the nitrile anion). atamanchemicals.com This allows benzyl cyanide to be easily deprotonated by a base, and the resulting nucleophile can participate in a variety of carbon-carbon bond-forming reactions. wikipedia.orgatamanchemicals.com Furthermore, the benzylic position is susceptible to radical reactions, such as bromination. wikipedia.org Unlike benzoyl cyanide, the C-CN bond in benzyl cyanide is generally stable, though it can be cleaved under certain metal-catalyzed oxidative conditions, where benzyl cyanide is first oxidized to benzoyl cyanide as an intermediate.

The synthesis of these two architectures also differs. Benzoyl cyanides are typically prepared from benzoyl chlorides, nih.gov while benzyl cyanides are synthesized via the reaction of a benzyl halide with a cyanide salt (a nucleophilic substitution at the benzylic carbon). wikipedia.orgpearson.comprepchem.comorgsyn.org

Table 2: Reactivity Comparison of Benzoyl Cyanide vs. Benzyl Cyanide

| Feature | Benzoyl Cyanide | Benzyl Cyanide |

|---|---|---|

| Key Reactive Site | Electrophilic Carbonyl Carbon (C=O) | Acidic Methylene Carbon (CH₂) |

| Primary Reaction Type | Nucleophilic Acyl Substitution | Deprotonation, Nucleophilic Substitution, Radical Reactions |

| Role in Reactions | Acylating Agent | Nucleophile (after deprotonation), Radical Substrate |

| Fate of Cyanide Group | Acts as a good leaving group | Typically retained in the product |

| Typical Synthesis | From Benzoyl Chloride + Cyanide Salt | From Benzyl Halide + Cyanide Salt |

Design and Synthesis of Advanced Probes and Ligands

This compound is a versatile scaffold for the design and synthesis of advanced chemical tools such as molecular probes and ligands due to its multiple, orthogonally reactive sites. The molecule possesses three key points for chemical modification: the electrophilic carbonyl group, the carbon-bromine bond on the aromatic ring, and the cyanide group itself.

Acyl Carbonyl Reactivity: The benzoyl cyanide moiety is an efficient benzoylating agent. nih.gov This functionality can be used to attach the 3-bromophenyl group to biomolecules or sensor platforms containing nucleophilic handles like alcohols or amines. This is a common strategy for creating active-site directed inhibitors or for linking a reporter group to a recognition element.

Aromatic C-Br Bond Reactivity: The bromine atom on the aromatic ring is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. organic-chemistry.org This allows for the straightforward introduction of a wide variety of substituents, including fluorescent reporters (fluorophores), other aromatic systems, or linking chains. A synthetic strategy could involve first reacting the carbonyl group and then performing a cross-coupling reaction on the bromine atom to build molecular complexity.

Cyanide Group Functionality: The cyanide group is a versatile functional group. It can act as a ligand for various transition metals, making it useful for designing metal-binding probes or catalysts. nih.gov The nitrile can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization and conjugation to other molecules. The benzil-cyanide reaction has been exploited to produce colorimetric indicators for cyanide itself, highlighting the unique reactivity of this functional group in probe design. researchgate.net

By strategically combining reactions at these three sites, this compound can serve as a key building block for constructing complex and functional molecules tailored for applications in chemical biology and materials science.

Future Research Directions and Emerging Trends in 3 Bromobenzoyl Cyanide Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 3-bromobenzoyl cyanide is no exception. Research is increasingly directed towards developing synthetic routes that are not only efficient but also environmentally benign, minimizing waste and avoiding hazardous reagents.

A primary focus is the replacement of traditional, often toxic, cyanating agents. Historically, the synthesis of acyl cyanides involved highly poisonous metal cyanides like potassium or cuprous cyanide. soci.org Emerging methodologies utilize safer cyanide sources. For instance, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic and inexpensive salt, has been successfully used as a cyanide source for the synthesis of aroyl cyanides. soci.org Another greener approach involves the dehydration of aldoximes or dehydrogenation of amines, though these methods can have stringent technical requirements. researchgate.net

Furthermore, the principles of atom economy are being integrated into synthetic design. nih.govrsc.org This involves maximizing the incorporation of all materials used in the process into the final product. For example, reagentless approaches for related transformations, such as the iodosulfenylation of alkynes using only iodine and disulfides, demonstrate a 100% atom economy and serve as a model for future developments in acyl cyanide synthesis. rsc.org

The use of alternative energy sources is also a key trend. Microwave-assisted synthesis, for example, can significantly shorten reaction times and reduce energy consumption compared to conventional heating. Ball milling is another mechanochemical technique that reduces the need for solvents and operates at ambient temperatures, offering a greener alternative for various chemical transformations. pageplace.de

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Cyanide Source | Highly toxic reagents (e.g., KCN, CuCN, TMSCN). soci.orgacs.org | Non-toxic sources (e.g., K₄[Fe(CN)₆]), p-tosylmethyl isocyanide (TosMIC). soci.orgrsc.org |

| Solvents | Often uses chlorinated solvents (e.g., dichloromethane). | Solvent-free (neat) conditions, solvent recycling, or greener solvents (e.g., ethanol). mdpi.com |

| Energy Input | Conventional heating, often requiring prolonged reaction times. | Microwave irradiation, ball milling, photochemistry. researchgate.netpageplace.de |

| Waste Generation | Generates stoichiometric metal waste and often requires significant purification. researchgate.net | Reduced waste through atom-economical designs and catalytic processes. nih.govrsc.org |

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Beyond established applications, researchers are actively exploring new ways to harness the reactivity of the acyl cyanide group in this compound. The unique electronic properties of this moiety, combining an electrophilic carbonyl carbon and a nucleophilic nitrile group, make it a candidate for unprecedented chemical transformations.

One major area of exploration is in novel cycloaddition reactions. While [3+2] cycloadditions have been studied with related nitrogen-based dipoles, future work will likely focus on leveraging the acyl cyanide functionality directly in different types of cycloadditions to construct complex heterocyclic frameworks. nih.govnih.gov These reactions could provide rapid access to novel molecular architectures for drug discovery and materials science.

Photoredox catalysis is another burgeoning field that holds immense promise. tdx.cat The use of visible light to initiate radical reactions under mild conditions could unlock new reaction pathways for this compound. For instance, photocatalytic activation of the carbon-bromine bond could generate aryl radicals for subsequent coupling reactions, or the acyl cyanide itself could participate in novel photochemically-induced transformations. um.es This approach avoids the need for high temperatures or harsh reagents, aligning with green chemistry principles.

The development of domino or cascade reactions starting from this compound is also a significant trend. These one-pot processes, where multiple bonds are formed sequentially without isolating intermediates, offer high efficiency and reduce waste. A domino process involving an initial cyanation followed by an intramolecular nucleophilic attack has been demonstrated for related systems, suggesting a template for future work with this compound. researchgate.net

Application of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are designed and optimized. researchgate.netresearchgate.net For a molecule like this compound, these computational tools can accelerate the discovery of new applications and synthetic routes.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of unknown transformations, including yield and stereoselectivity. acs.org This predictive power can save significant time and resources in the lab by identifying the most promising reaction conditions before any experiments are run. For this compound, ML models could predict its reactivity with a vast library of potential reaction partners, uncovering novel transformations that might not be intuitively obvious to a human chemist.

Furthermore, AI can assist in designing safer and more sustainable chemical processes. By predicting the toxicity and environmental impact of reagents and byproducts, AI tools can guide chemists toward greener alternatives. nih.gov For reactions involving this compound, this could involve selecting less hazardous solvents or catalysts, or designing pathways that avoid the formation of toxic intermediates.

| AI/ML Application | Potential Impact on this compound Research |

|---|---|

| Reaction Outcome Prediction | Predicts yields and selectivity for new reactions, reducing experimental effort. |

| Retrosynthetic Planning | Identifies novel and more efficient synthetic routes to complex target molecules. youtube.com |

| Condition Optimization | Optimizes parameters like temperature, solvent, and catalyst for higher efficiency. |

| Toxicity/Hazard Prediction | Guides the selection of safer reagents and pathways, enhancing sustainability. nih.gov |

| New Reactivity Discovery | Analyzes molecular features to suggest unprecedented transformations. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing, particularly for reactions involving hazardous materials or requiring precise control. acs.org The integration of this compound chemistry with flow platforms is a key trend for enabling safer, more efficient, and scalable synthesis.

Given that the synthesis and reactions of acyl cyanides can involve toxic reagents like cyanides or produce hazardous byproducts like hydrogen cyanide, flow chemistry provides a much safer operating environment. acs.orgnoaa.gov The small reaction volumes at any given moment minimize the risk associated with hazardous materials. Furthermore, the superior heat and mass transfer in flow reactors allows for precise temperature control, preventing runaway reactions and improving product selectivity. rsc.org

Automated synthesis platforms, which combine flow reactors with robotic systems for reagent handling and analysis, are enabling high-throughput experimentation and reaction optimization. soci.org Such systems can automatically vary reaction parameters like temperature, residence time, and stoichiometry to quickly identify the optimal conditions for a given transformation involving this compound. This accelerates the development of new synthetic methods and the production of libraries of derivative compounds for screening. rsc.org The development of cyanide-free nitrile synthesis in flow systems serves as a powerful precedent for these applications. rsc.org

The scalability of flow chemistry is another major advantage. A process developed on a laboratory scale can often be scaled up for industrial production simply by running the system for a longer duration or by using parallel reactors, bypassing the complex challenges of scaling up batch reactions. acs.org

Expanding the Scope in Catalyst Development and Mechanistic Understanding

The development of novel catalysts and a deeper mechanistic understanding of reactions involving this compound are crucial for unlocking its full synthetic potential. Research in this area is focused on creating more efficient, selective, and sustainable catalytic systems.

Future catalyst development will likely focus on replacing expensive or toxic metals like palladium with more abundant and environmentally friendly alternatives, such as iron, copper, or nickel. researchgate.net For instance, copper-catalyzed cyanation reactions are emerging as a greener alternative to palladium-based systems. There is also a growing interest in organocatalysis, which uses small organic molecules as catalysts, and biocatalysis, which employs enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.com Lipase, for example, has been used to catalyze the synthesis of pyrrole (B145914) disulfides in a green process. mdpi.com

Detailed mechanistic studies are essential for rational catalyst design and reaction optimization. By understanding the precise step-by-step pathway of a reaction, chemists can identify bottlenecks and design catalysts or conditions that favor the desired outcome. rsc.org Computational modeling, in conjunction with experimental techniques, is becoming an indispensable tool for elucidating complex reaction mechanisms. For example, theoretical studies of cycloaddition reactions are providing deep insights into their selectivity and the effects of solvents. nih.gov For this compound, a deeper understanding of its interaction with catalysts and other reactants will enable the design of more complex and selective transformations.

Q & A

Q. What are the recommended analytical methods for quantifying cyanide release in reactions involving 3-Bromobenzoyl cyanide?

Cyanide quantification in reaction systems requires methods that minimize matrix interference and improve precision. Automated flow injection analysis (FIA) or continuous flow analysis (CFA) coupled with gas diffusion separation and colorimetric detection is preferred for environmental or biological samples. These methods reduce manual variability and enhance data quality by isolating hydrogen cyanide (HCN) gas from complex matrices . For lab-scale reactions, refer to standardized protocols like ASTM D7237-15a for amperometric detection or APHA Method 4500 CN-O for total cyanide analysis .

Q. How can researchers ensure the purity of this compound for synthetic applications?

Purity assessment should combine chromatographic (e.g., HPLC or GC) and spectroscopic techniques (e.g., NMR, IR). Cross-reference retention times with known standards and confirm functional groups (e.g., nitrile C≡N stretch at ~2250 cm⁻¹ in IR). Commercial catalogs (e.g., Kanto Reagents) often list purity grades (>95.0% GC) and batch-specific certificates of analysis, which should be validated via independent triplicate testing .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Due to cyanide toxicity, OSHA-compliant exposure monitoring is mandatory. Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, respirators). Regularly measure blood cyanide levels in case of suspected overexposure . Storage should follow UN No. 3082 guidelines (flammable liquids), with secondary containment to prevent leaks .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or mass spectra often arise from isomerization or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and deuterated solvents (e.g., DMSO-d6) to eliminate solvent-peak interference. For structural ambiguity, X-ray crystallography or computational modeling (DFT) can validate bond angles and electronic environments .

Q. What experimental design strategies mitigate variability in cyanide recovery during hydrolysis studies?

Non-homogeneous samples (e.g., soil or biological matrices) require duplicate analysis with relaxed criteria (e.g., 35% relative percent difference (RPD) between replicates) to account for lab-to-lab variability . Spiked recovery experiments (80–120% acceptance range) should use internal standards (e.g., K¹³C¹⁵N) to correct for matrix effects .

Q. How does the bromine substituent in this compound influence its reactivity in nucleophilic acyl substitution?

The electron-withdrawing bromine group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) under varying pH and solvent polarities (DMF vs. THF) can quantify this effect. Compare with analogues (e.g., 4-Bromobenzamide or 3-Bromophenylacetic acid) to isolate electronic vs. steric contributions .

Q. What methodologies validate the stability of this compound under long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis can detect degradation products (e.g., benzoic acid derivatives). Use Arrhenius modeling to extrapolate shelf life at standard conditions. For hydrolytic stability, conduct kinetic experiments in buffered solutions (pH 2–12) and monitor via LC-MS .

Data Analysis and Reproducibility

Q. How should researchers address outliers in cyanide quantification datasets?

Apply Grubbs’ test for outlier detection, followed by root-cause analysis (e.g., instrument calibration drift or sample contamination). For non-detect values, use substitution methods (e.g., ½ the detection limit) in statistical models, as per EPA guidelines .

Q. What statistical approaches improve reproducibility in multi-lab studies of this compound?